molecular formula C13H14N2O2 B1419013 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one CAS No. 1157748-17-8

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one

Cat. No. B1419013
M. Wt: 230.26 g/mol
InChI Key: HCJKTUBHEGVTAX-UHFFFAOYSA-N
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Description

“1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C13H14N2O2 . It is a complex organic compound that contains a methoxy group (-OCH3), a pyrazolyl group, and a phenyl group attached to an ethanone backbone .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of “1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one” consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one” include a molecular weight of 230.26 . More specific properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Ultrasound-Mediated Synthesis The compound's structural features also facilitate ultrasound-mediated synthesis methods. For example, derivatives under ultrasound irradiation using β-keto ester, phenylhydrazine, and benzaldehydes in aqueous ethanol have been efficiently synthesized, showcasing the compound's utility in green chemistry and rapid synthesis techniques (Shabalala et al., 2020).

Synthesis of Heterocyclic Compounds Compounds with structural similarities to 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one play a critical role in synthesizing heterocyclic compounds. These compounds, including pyrazoles and triazoles, are of significant interest due to their pharmacological potential. Research has demonstrated methods for obtaining such compounds, which are promising for developing new therapeutic agents (Fedotov et al., 2022).

Molecular Docking and Quantum Chemical Calculations The structural and electronic properties of related compounds have been extensively studied through molecular docking and quantum chemical calculations. These studies provide insights into the molecular structure, spectroscopic data, and potential biological effects, which are crucial for designing new molecules with desired properties (Viji et al., 2020).

Antimicrobial Activity Furthermore, derivatives of 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one have been explored for their antimicrobial properties. Synthesis and testing of various derivatives have shown promising activity against different bacteria, highlighting the compound's potential in developing new antimicrobial agents (Kumar et al., 2012).

Future Directions

The future directions for “1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a pyrazole derivative, it may have potential applications in medicinal chemistry, drug discovery, and other fields .

properties

IUPAC Name

1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(16)11-4-5-13(17-2)12(8-11)9-15-7-3-6-14-15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJKTUBHEGVTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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